molecular formula C23H26N4O4 B2987446 N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286727-23-8

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2987446
CAS No.: 1286727-23-8
M. Wt: 422.485
InChI Key: QTAGITTVFYXDGX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group and a substituted pyrazole ring with a morpholino moiety. The morpholino group is known to enhance solubility and metabolic stability, while the 3,4-dimethoxyphenyl substituent may influence receptor binding affinity and lipophilicity .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-20-9-8-18(14-21(20)30-2)24-22(28)16-27-15-19(17-6-4-3-5-7-17)23(25-27)26-10-12-31-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGITTVFYXDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

Research indicates that compounds with a pyrazole structure, such as N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the morpholino and dimethoxyphenyl groups suggests potential interactions with neurotransmitter systems and enzymes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For example, compounds similar to N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide have shown promising results against various bacterial strains. A study highlighted that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrazole compounds has also been documented. One study demonstrated that specific derivatives inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and TNF-α, indicating their role in modulating inflammatory responses .

Anticancer Properties

Compounds with similar structural features have been tested for anticancer activity. In vitro studies have shown that some pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

StudyCompoundBiological ActivityFindings
Pyrazole DerivativeAntimicrobialSignificant activity against Cytospora sp., Colletotrichum gloeosporioides, etc.
N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamideAnti-inflammatoryInhibition of NO and TNF-α production in LPS-stimulated cells.
Pyrazole DerivativeAnticancerInduction of apoptosis in HT-29 and Jurkat cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The acetamide core is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Key Substituents Biological Target/Activity
Target Compound 3-Morpholino, 4-phenyl-pyrazole, 3,4-dimethoxyphenyl Not explicitly stated (Inferred CNS)
A-740003 () Quinolinylamino, cyanoimino, 3,4-dimethoxyphenyl P2X7 receptor antagonist (neuropathic pain)
Epirimil () 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-yl thioether Anticonvulsant (in vivo)
Benzothiazole Derivatives () Trifluoromethyl/trifluoromethoxy benzothiazole, varying methoxy-phenyl Not specified (Patent-based design)
Example 83 () Fluorine-substituted chromenone, pyrazolo[3,4-d]pyrimidine Kinase inhibition (implied)

Structural Insights :

  • Morpholino vs.
  • Pyrazole vs. Pyrimidine (Epirimil) : The pyrazole ring in the target compound offers a planar structure for π-π stacking, whereas Epirimil’s pyrimidine-thioether moiety may enhance metabolic stability .
  • Methoxy Positioning (Benzothiazole Derivatives) : The 3,4-dimethoxyphenyl group in the target compound contrasts with 2- or 4-methoxy substitutions in benzothiazole analogs, which could alter binding pocket interactions .

Pharmacological Activity and Selectivity

  • A-740003 : Demonstrates dose-dependent efficacy in neuropathic pain models (ED₅₀ = 10 mg/kg) via P2X7 receptor antagonism, a target linked to inflammatory signaling .
  • Epirimil : Shows anticonvulsant activity in rodent models, likely through sodium channel modulation, with a reported ED₅₀ of 15 mg/kg in maximal electroshock tests .
  • Benzothiazole Derivatives : Patent data () highlight trifluoromethyl groups for enhanced bioavailability, though specific activity data are unavailable .

Target Compound Hypotheses :

  • The morpholino group may confer selectivity for kinases or GPCRs over ion channels (contrasting Epirimil).
  • The 3,4-dimethoxyphenyl group could mimic catecholamines, suggesting dopamine or adrenergic receptor interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound A-740003 Epirimil
Molecular Weight ~450 g/mol (estimated) 483.5 g/mol 410.5 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.5 (high lipophilicity) 2.1 (moderate)
Solubility High (morpholino enhances) Low (quinolinylamino) Moderate (thioether)

Key Observations :

  • The target compound’s morpholino group likely improves aqueous solubility compared to A-740003, aiding blood-brain barrier penetration for CNS targets .
  • Fluorine atoms in Example 83 () enhance metabolic stability but may increase toxicity risks compared to methoxy groups .

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